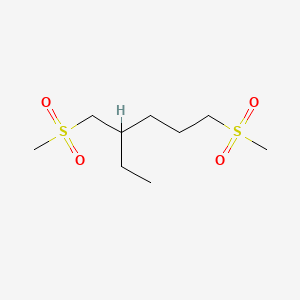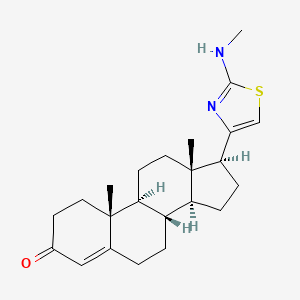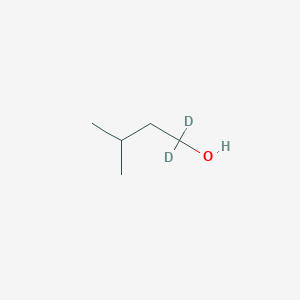
1,1-Dideuterio-3-methyl-butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-butyl-1,1-D2 alcohol: is a deuterated form of 3-methyl-1-butanol, where two hydrogen atoms are replaced by deuterium atoms. . It is a clear, colorless liquid with a characteristic odor and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-butyl-1,1-D2 alcohol can be synthesized through several methods, including:
Hydroformylation: This process involves the hydroformylation of isobutene to produce isoamyl alcohol.
Reduction of Carbonyl Compounds: The reduction of aldehydes or ketones using reducing agents like sodium borohydride or lithium aluminum hydride can yield 3-methyl-1-butanol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-1-butyl-1,1-D2 alcohol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Hydrogen halides (HX) and tosyl chloride (TsCl) are used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes or other alcohols.
Substitution: Produces alkyl halides or tosylates.
Scientific Research Applications
3-Methyl-1-butyl-1,1-D2 alcohol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of flavors, fragrances, and as a fuel additive.
Mechanism of Action
The mechanism of action of 3-Methyl-1-butyl-1,1-D2 alcohol involves its interaction with various molecular targets and pathways:
Metabolic Pathways: It is metabolized by alcohol dehydrogenase to form aldehydes and carboxylic acids.
Enzyme Reactions: It can act as a substrate for enzymes involved in oxidation and reduction reactions.
Comparison with Similar Compounds
3-Methyl-1-butanol: The non-deuterated form of the compound.
2-Methyl-1-butanol: An isomer with a different arrangement of the carbon chain.
1-Butanol: A primary alcohol with a straight-chain structure.
Uniqueness:
Properties
Molecular Formula |
C5H12O |
|---|---|
Molecular Weight |
90.16 g/mol |
IUPAC Name |
1,1-dideuterio-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i4D2 |
InChI Key |
PHTQWCKDNZKARW-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(C)C)O |
Canonical SMILES |
CC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


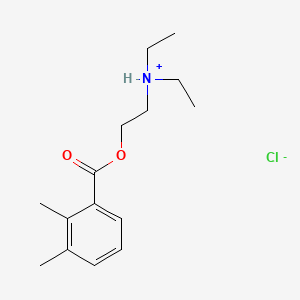
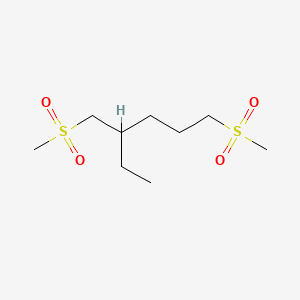
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
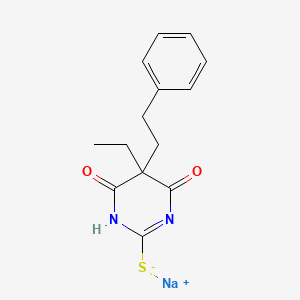
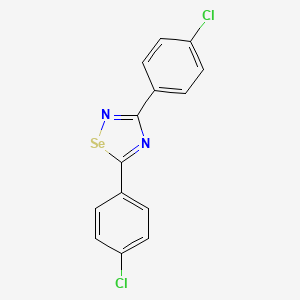
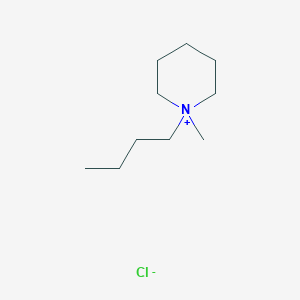

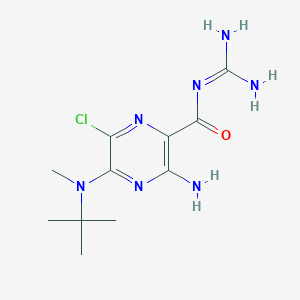

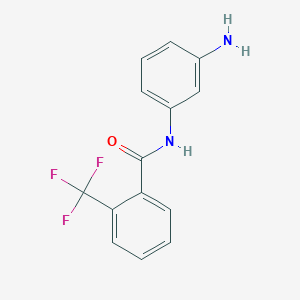
![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)

